2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride
Overview
Description
2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride is a chemical compound with a unique structure that includes a cyclohexene ring, a cyclopropylmethyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride typically involves the following steps:
Formation of the Cyclohexenyl Intermediate: This step involves the preparation of the cyclohexenyl moiety, which can be achieved through various methods such as the Diels-Alder reaction or the hydrogenation of cyclohexadiene.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a substitution reaction, often using cyclopropylmethyl halides in the presence of a base.
Formation of the Ethanamine Moiety: The ethanamine group is introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexenyl ring to a cyclohexyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
Oxidation: Cyclohexenone or cyclohexanone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-YL (trimethyl)silane
- 1-Cyclohexen-1-YL (methyl)1-naphthyl (phenyl)silane
- 1-Cyclohexene-1-methanol
Uniqueness
2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-(cyclopropylmethyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-4-11(5-3-1)8-9-13-10-12-6-7-12;/h4,12-13H,1-3,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUKVIGBXKOZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.